molecular formula C19H17Cl2NO2 B2491457 (E)-1-(2-(3,5-dichlorophenyl)morpholino)-3-phenylprop-2-en-1-one CAS No. 1421587-16-7

(E)-1-(2-(3,5-dichlorophenyl)morpholino)-3-phenylprop-2-en-1-one

Cat. No.: B2491457
CAS No.: 1421587-16-7
M. Wt: 362.25
InChI Key: QXEAPIYISGGKED-VOTSOKGWSA-N
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Description

(E)-1-(2-(3,5-dichlorophenyl)morpholino)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H17Cl2NO2 and its molecular weight is 362.25. The purity is usually 95%.
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Biological Activity

(E)-1-(2-(3,5-dichlorophenyl)morpholino)-3-phenylprop-2-en-1-one, also known by its CAS number 1421587-16-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular FormulaC19H17Cl2NO2
Molecular Weight362.25 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects by:

  • Inhibiting Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Modulating Receptor Activity : The compound can bind to various receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

  • Jurkat Cells : The compound showed cytotoxic effects comparable to standard chemotherapy agents like doxorubicin, with IC50 values indicating potent growth inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated:

  • Cell Lines Tested : HT29 (colon cancer), Jurkat (T-cell leukemia).
  • Findings : The compound exhibited IC50 values below those of conventional treatments, suggesting enhanced potency against these cell types .

Study 2: Mechanistic Insights

Another study focused on understanding the mechanism of action through molecular docking simulations. The findings revealed:

  • Target Interactions : The compound was found to interact with key proteins involved in cell cycle regulation and apoptosis.
  • Hydrophobic Contacts : Molecular dynamics simulations highlighted that the compound primarily engages through hydrophobic interactions with target proteins .

Properties

IUPAC Name

(E)-1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2/c20-16-10-15(11-17(21)12-16)18-13-22(8-9-24-18)19(23)7-6-14-4-2-1-3-5-14/h1-7,10-12,18H,8-9,13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEAPIYISGGKED-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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